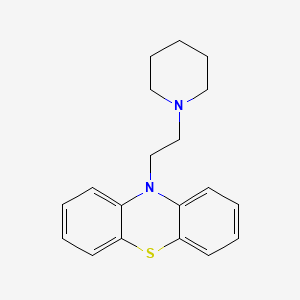

Phenothiazine, 10-(2-piperidinoethyl)-

Description

Context and Historical Overview of Phenothiazine (B1677639) Derivatives in Academic Research

The academic journey of phenothiazine derivatives began with the synthesis of the parent compound, phenothiazine, in 1883. wikipedia.org This tricyclic scaffold, consisting of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, quickly demonstrated its potential as a versatile template for developing bioactive molecules. wikipedia.orgscispace.com One of the earliest significant derivatives was Methylene (B1212753) Blue, synthesized in 1876, which found application not only as a dye but also as an early cell staining agent in pioneering biological research and as one of the first antimalarial drugs. wikipedia.org

The mid-20th century marked a revolutionary period for phenothiazine research. In the 1940s, chemists at Rhône-Poulenc laboratories synthesized a series of derivatives, leading to the discovery of promethazine, which had potent antihistaminic effects. wikipedia.org This was followed by the landmark development of chlorpromazine (B137089) in the 1950s, a compound that transformed the field of psychiatry as the first effective antipsychotic medication for treating schizophrenia. wikipedia.orgresearchgate.net

These initial discoveries spurred decades of research into modifying the phenothiazine core. Academic investigations focused on structure-activity relationships (SAR), particularly on substitutions at the C-2 position of the phenothiazine ring and variations of the amino alkyl side chain attached to the nitrogen atom at position 10. if-pan.krakow.plnih.gov This research established that the nature of the side chain—whether aliphatic, piperidine (B6355638), or piperazine (B1678402)—significantly influences the compound's biological activity. if-pan.krakow.pl For instance, derivatives with a three-carbon chain between the ring nitrogen and the terminal amine were found to be critical for potent neuroleptic activity. slideshare.net This foundational work established phenothiazines as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide range of agents including antipsychotics, antihistamines, and antiemetics. nih.gov

Significance of Phenothiazine, 10-(2-piperidinoethyl)- in Contemporary Chemical Biology and Medicinal Chemistry Investigations

While Phenothiazine, 10-(2-piperidinoethyl)- itself is not the subject of extensive dedicated studies, its structure is highly relevant to contemporary research. The molecule features an unsubstituted phenothiazine ring system and a 10-(2-piperidinoethyl)- side chain. This piperidine moiety is a key feature in several well-studied phenothiazine derivatives, and its presence suggests potential biological activities that are of current interest to researchers. if-pan.krakow.plnih.gov

In medicinal chemistry, the focus has expanded beyond the traditional neuroleptic applications of phenothiazines. Researchers are now exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. scispace.comsemanticscholar.org The significance of structures like Phenothiazine, 10-(2-piperidinoethyl)- lies in their potential to act as scaffolds for the development of new therapeutic agents in these areas. For example, studies on other phenothiazines have shown that the lipophilicity of the core structure and the nature of the side chain are crucial for activities like the inhibition of P-glycoprotein, a key factor in multidrug resistance in cancer. if-pan.krakow.plnih.gov

| Phenothiazine Derivative Class | Key Structural Feature at N-10 | Primary Area of Academic Research |

|---|---|---|

| Aliphatic Chain Derivatives (e.g., Chlorpromazine) | Dimethylaminopropyl chain | Antipsychotic activity, Dopamine (B1211576) receptor antagonism |

| Piperidine Derivatives (e.g., Thioridazine) | Ethyl-methylpiperidyl chain | Antipsychotic activity, Anticancer research |

| Piperazine Derivatives (e.g., Fluphenazine) | Propyl-piperazine-ethanol chain | Potent antipsychotic activity, Antimicrobial and antitubercular studies |

Academic Research Trajectories and Scope for Phenothiazine, 10-(2-piperidinoethyl)-

The future academic research scope for Phenothiazine, 10-(2-piperidinoethyl)- and related compounds is branching into several exciting directions beyond their historical applications. The versatility of the phenothiazine scaffold continues to inspire the synthesis of novel derivatives with unique biological and material properties. researchgate.net

One of the most promising trajectories is in oncology . Numerous studies have highlighted the anticancer potential of phenothiazine derivatives. nih.gov Research is focused on their ability to induce apoptosis, modulate autophagy, and reverse multidrug resistance in cancer cells. nih.govnih.gov Future investigations could involve synthesizing analogs of Phenothiazine, 10-(2-piperidinoethyl)- with substitutions on the phenothiazine rings (e.g., -Cl or -CF3 groups) to enhance cytotoxicity against various cancer cell lines. researchgate.net Another avenue is the investigation of their potential as farnesyltransferase inhibitors, a mechanism implicated in cancer cell proliferation. mdpi.com

In the field of infectious diseases , phenothiazines are being explored as potential antimicrobial and antifungal agents. nih.gov Some derivatives have shown efficacy against drug-resistant bacteria and Mycobacterium tuberculosis. researchgate.netnih.gov Research could be directed towards evaluating Phenothiazine, 10-(2-piperidinoethyl)- and its modified versions for their antimicrobial spectrum and mechanism of action.

Furthermore, the unique electronic properties of the phenothiazine core are being leveraged in materials science . The electron-rich nature of the scaffold makes it suitable for developing organic electronics, fluorescent probes, and sensors. rsc.org Recent research has also explored the use of phenothiazine derivatives in photodynamic therapy, where they can act as photosensitizers to generate reactive oxygen species for localized tumor treatment. news-medical.net The synthesis of novel derivatives, potentially starting from a simple scaffold like Phenothiazine, 10-(2-piperidinoethyl)-, could lead to materials with tailored optoelectronic properties.

Structure

3D Structure

Properties

CAS No. |

3733-39-9 |

|---|---|

Molecular Formula |

C19H22N2S |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

10-(2-piperidin-1-ylethyl)phenothiazine |

InChI |

InChI=1S/C19H22N2S/c1-6-12-20(13-7-1)14-15-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11H,1,6-7,12-15H2 |

InChI Key |

FATXGYLVHUWCIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenothiazine, 10 2 Piperidinoethyl

Established Synthetic Pathways for Phenothiazine (B1677639), 10-(2-piperidinoethyl)-

The synthesis of Phenothiazine, 10-(2-piperidinoethyl)- typically involves a two-stage process: the formation of the core phenothiazine nucleus, followed by the attachment of the 2-piperidinoethyl side chain at the N-10 position.

Foundational Synthesis Strategies for the Phenothiazine Nucleus

The tricyclic phenothiazine core is a versatile scaffold that can be constructed through several established synthetic routes. jmedchem.com Historically significant methods include the Bernthsen synthesis and the Ullmann reaction. jmedchem.com

The Bernthsen synthesis , first reported in 1883, involves the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures. nih.gov While historically important, this method often requires harsh reaction conditions and can lead to a mixture of products.

A more versatile and widely used approach is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of a 2-halodiphenylamine with a sulfur source. jmedchem.com This method generally offers better yields and milder reaction conditions compared to the Bernthsen synthesis.

Another important strategy is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution reaction can be used to construct the phenothiazine ring system from appropriately substituted diphenyl sulfides.

More recent approaches have focused on developing more efficient and environmentally friendly methods. These include transition metal-catalyzed reactions, such as palladium-catalyzed amination of halogenated diphenyl sulfides, which offer high selectivity and functional group tolerance. jmedchem.com Additionally, metal-free, three-component reactions using simple starting materials like cyclohexanones, elemental sulfur, and ammonium (B1175870) salts have been developed. rsc.org

| Synthesis Method | Key Reactants | General Conditions | Advantages | Limitations |

| Bernthsen Synthesis | Diphenylamine, Sulfur | High temperature (with oxidizing agents like iodine) | Simple, historically significant | Harsh conditions, low yields, side products |

| Ullmann Reaction | 2-Halodiphenylamine, Sulfur source | Copper catalyst | Milder conditions, better yields than Bernthsen | Use of copper catalyst |

| Smiles Rearrangement | Substituted diphenyl sulfides | Base | Intramolecular, good for specific substitution patterns | Requires specifically substituted precursors |

| Transition Metal-Catalyzed Coupling | Halogenated diphenyl sulfides, Amines | Palladium or other metal catalysts | High selectivity, functional group tolerance, scalable | Cost of catalyst, ligand sensitivity |

| Three-Component Reaction | Cyclohexanone, Sulfur, Ammonium salt | Iodine-promoted, metal-free | Simple starting materials, metal-free | Scope and scalability may vary |

Methods for Attaching the 2-Piperidinoethyl Side Chain at N-10

The most prevalent method for introducing the 2-piperidinoethyl side chain at the N-10 position of the phenothiazine nucleus is through N-alkylation . This nucleophilic substitution reaction involves the deprotonation of the N-H group of phenothiazine, followed by reaction with a suitable electrophile, typically an alkyl halide. mdpi.com

For the synthesis of Phenothiazine, 10-(2-piperidinoethyl)-, the common alkylating agent is 1-(2-chloroethyl)piperidine (B1294334) . The reaction is typically carried out in the presence of a base, such as sodium amide or potassium carbonate, in an appropriate organic solvent like xylene or dimethylformamide (DMF). The base deprotonates the nitrogen of the phenothiazine ring, forming a more nucleophilic phenothiazide anion, which then attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine, displacing the chloride and forming the desired C-N bond.

General Reaction Scheme:

Phenothiazine + 1-(2-chloroethyl)piperidine --(Base, Solvent)--> Phenothiazine, 10-(2-piperidinoethyl)-

The choice of base and solvent can significantly influence the reaction yield and purity of the product. Strong bases like sodium hydride (NaH) are also effective in deprotonating the phenothiazine nitrogen. researchgate.net

Modified and Optimized Synthesis Protocols

Efforts to improve the synthesis of N-substituted phenothiazines have led to the development of modified and optimized protocols. One area of advancement is the use of microwave irradiation to accelerate the N-alkylation reaction. Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com

Continuous-flow synthesis has also emerged as a promising technology for the production of phenothiazine derivatives. This approach offers advantages in terms of safety, scalability, and process control. For instance, a continuous-flow process for the derivatization of the phenothiazine core has been reported, demonstrating the potential for more efficient and automated synthesis.

Furthermore, optimizations in the N-alkylation step can involve the careful selection of the leaving group on the alkyl side chain. While chloro derivatives are common, the use of bromo or mesylate analogues can sometimes lead to faster reaction rates due to their better leaving group ability.

Strategies for N-10 Substitution and Side Chain Variations

The properties of phenothiazine derivatives can be significantly modulated by altering the nature of the substituent at the N-10 position. This has driven extensive research into the synthesis of a wide variety of analogues.

Introduction of Diverse Aminoalkyl and Heterocyclic Side Chains

A vast array of aminoalkyl and heterocyclic side chains has been successfully introduced at the N-10 position of the phenothiazine nucleus, primarily through the N-alkylation strategy described previously. The general approach involves reacting the phenothiazide anion with a haloalkyl derivative of the desired amine or heterocycle.

Examples of successfully introduced side chains include:

Simple Aminoalkyl Chains: Such as dimethylaminopropyl and diethylaminopropyl groups.

Piperazine (B1678402) Derivatives: The incorporation of a piperazine ring is common, leading to compounds with distinct pharmacological profiles. jmedchem.com The synthesis involves alkylating phenothiazine with a haloalkylpiperazine derivative.

Morpholine Derivatives: Similar to piperazine, morpholine-containing side chains can be introduced using haloalkylmorpholine reagents. researchgate.net

Pyrrolidine and other N-heterocycles: A variety of other nitrogen-containing heterocyclic rings can be appended to the phenothiazine core via an alkyl linker.

The choice of the specific amine or heterocycle is often guided by the desired biological activity of the target molecule.

| Side Chain Type | Example of Alkylating Agent | Resulting Derivative Class |

| Simple Aminoalkyl | 3-(Dimethylamino)propyl chloride | N-(aminoalkyl)phenothiazines |

| Piperazine | 1-(3-Chloropropyl)-4-methylpiperazine | N-(Piperazinylalkyl)phenothiazines |

| Piperidine (B6355638) | 1-(2-Chloroethyl)piperidine | N-(Piperidinylalkyl)phenothiazines |

| Morpholine | 4-(2-Chloroethyl)morpholine | N-(Morpholinylalkyl)phenothiazines |

Impact of Side Chain Length and Branching on Synthetic Feasibility

The length and branching of the aminoalkyl side chain at the N-10 position can have a notable impact on the synthetic feasibility of the N-alkylation reaction.

Side Chain Length: Generally, a two or three-carbon chain between the phenothiazine nitrogen and the terminal amino group is synthetically accessible and commonly employed. Shorter side chains, such as a one-carbon linker (methylene group), may present challenges. For instance, the reactivity of the corresponding haloalkylamine might be different, and in some cases, side reactions could be more prevalent. Studies on related tricyclic systems have shown that varying the chain length can influence reaction outcomes and yields.

Branching: The presence of branching on the alkyl chain, particularly near the reaction center, can introduce steric hindrance. This steric bulk can slow down the rate of the N-alkylation reaction by impeding the approach of the phenothiazide nucleophile to the electrophilic carbon of the alkyl halide. Consequently, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be required to achieve satisfactory yields. In some cases, significant steric hindrance could lead to lower yields or the formation of elimination byproducts.

For example, the synthesis of derivatives with a branched propylene (B89431) chain (e.g., a methyl group at the 2-position of the propyl chain) is well-documented. However, the introduction of bulkier or more complex branching patterns may require careful optimization of the reaction conditions to ensure efficient conversion. The choice of a less sterically hindered base and a solvent that can effectively solvate the transition state can be crucial in overcoming these synthetic challenges.

Ring System Modifications and Hybrid Compound Synthesis

The core phenothiazine structure of Phenothiazine, 10-(2-piperidinoethyl)- can be chemically altered to produce novel analogues with potentially enhanced biological activities. These modifications include the introduction of nitrogen atoms into the aromatic rings to form azaphenothiazines and the conjugation with other pharmacologically active moieties to create hybrid scaffolds.

The replacement of one or more carbon atoms in the benzene (B151609) rings of the phenothiazine nucleus with a nitrogen atom leads to the formation of azaphenothiazine analogues, such as pyridobenzothiazines or dipyridothiazines. mdpi.com These modifications can significantly alter the electronic properties and biological profile of the parent molecule.

A common route to azaphenothiazines involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction is a key step in the cyclization process to form the azaphenothiazine core. For instance, a substituted aminopyridine can be reacted with a suitable chloronitrobenzene derivative, followed by reduction of the nitro group and subsequent cyclization.

While direct synthesis of a 10-(2-piperidinoethyl)-azaphenothiazine from the parent phenothiazine is not a standard approach, the synthesis of 10-substituted azaphenothiazines is well-documented. The general strategy involves the initial synthesis of the 10H-azaphenothiazine core, followed by N-alkylation at the 10-position. This alkylation can be achieved by reacting the 10H-azaphenothiazine with 1-(2-chloroethyl)piperidine in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an appropriate solvent like dimethylformamide (DMF) or toluene. This methodology is analogous to the synthesis of other N-alkylated phenothiazine and azaphenothiazine derivatives.

A study on the synthesis of 10-(2'-morpholinylethyl)-1-azaphenothiazine derivatives, which are structurally similar to the piperidinoethyl analogue, supports the feasibility of this synthetic route. researchgate.net

Table 1: General Synthetic Steps for 10-(2-piperidinoethyl)-azaphenothiazine Analogues

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of the Azaphenothiazine Core | Smiles Rearrangement of appropriate precursors (e.g., substituted aminopyridines and chloronitrobenzenes) |

| 2 | N-Alkylation | 10H-Azaphenothiazine, 1-(2-chloroethyl)piperidine, NaH or K-tert-butoxide, DMF or Toluene |

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule, aiming to create compounds with improved affinity, efficacy, and/or a better safety profile. researchgate.net Phenothiazine, 10-(2-piperidinoethyl)- can serve as a scaffold for the development of such hybrid molecules.

Phenothiazine-Chalcone Hybrids:

Chalcones, characterized by an α,β-unsaturated ketone system, are known for their diverse biological activities. Hybrid molecules incorporating both phenothiazine and chalcone (B49325) moieties have been synthesized. chemrxiv.org A general approach to these hybrids involves the Claisen-Schmidt condensation. This reaction typically involves the condensation of an N-substituted 2-acetylphenothiazine with an aromatic aldehyde in the presence of a base. To synthesize a chalcone hybrid of Phenothiazine, 10-(2-piperidinoethyl)-, one would first need to introduce an acetyl group onto the phenothiazine ring, followed by the condensation reaction.

Phenothiazine-Triazole Hybrids:

1,2,3-Triazoles are another class of heterocyclic compounds that have been hybridized with phenothiazines. nih.gov The synthesis of these hybrids often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". The synthesis would typically involve the preparation of a phenothiazine derivative bearing either an azide (B81097) or an alkyne functionality. For a 10-(2-piperidinoethyl)phenothiazine derivative, a terminal alkyne or an azide group could be introduced on the phenothiazine ring, which would then be reacted with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst to form the triazole ring.

Phenothiazine-Thiadiazole Hybrids:

Hybrids of phenothiazine and 1,3,4-thiadiazole (B1197879) have also been explored. wikipedia.org A common synthetic route involves the reaction of a 2-chloro-1-(10H-phenothiazin-10-yl)ethanone with a 2-amino-5-substituted-1,3,4-thiadiazole. wikipedia.org To create a hybrid with the 10-(2-piperidinoethyl) side chain, the synthesis could be adapted by starting with Phenothiazine, 10-(2-piperidinoethyl)- and functionalizing the phenothiazine ring with a reactive group that can be coupled to a thiadiazole moiety.

Table 2: Synthetic Strategies for Phenothiazine Hybrid Scaffolds

| Hybrid Scaffold | Key Reaction | General Reactants |

| Chalcone | Claisen-Schmidt Condensation | N-substituted 2-acetylphenothiazine, Aromatic aldehyde, Base |

| Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized phenothiazine, Terminal alkyne (or vice-versa), Copper(I) catalyst |

| Thiadiazole | Chloro-amine coupling | 2-chloro-1-(10H-phenothiazin-10-yl)ethanone, 2-amino-5-substituted-1,3,4-thiadiazole |

Salt Form Synthesis and Research Relevance (e.g., Hydrochloride, Sodium Salt)

The formation of salts is a common practice in pharmaceutical chemistry to improve the solubility, stability, and bioavailability of drug candidates. Phenothiazine, 10-(2-piperidinoethyl)-, with its basic piperidine nitrogen, is readily converted into its hydrochloride salt.

The synthesis of the hydrochloride salt is typically achieved by treating a solution of the free base in an organic solvent, such as ethanol (B145695) or ether, with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting salt precipitates out of the solution and can be collected by filtration. For example, the synthesis of fluphenazine (B1673473) hydrochloride involves the addition of an ethanolic solution of hydrogen chloride to an ethanolic solution of fluphenazine.

The research relevance of forming the hydrochloride salt is significant. The salt form generally exhibits improved aqueous solubility and stability compared to the free base, which is crucial for in vitro biological testing and for the development of parenteral formulations.

The formation of a sodium salt of Phenothiazine, 10-(2-piperidinoethyl)- is chemically unlikely. The piperidine nitrogen is basic and will react with acids to form salts. To form a sodium salt, the molecule would need to have an acidic proton, which is not present in this compound under normal physiological conditions. The N-H proton of the phenothiazine ring is very weakly acidic and requires a very strong base for deprotonation, making the formation of a stable sodium salt under standard conditions improbable.

Controlled Oxidation of the Sulfur Atom and Resulting Derivatives (e.g., Sulfoxide (B87167), Sulfone)

The sulfur atom in the thiazine (B8601807) ring of phenothiazines is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. researchgate.net These oxidized metabolites often exhibit different pharmacological and pharmacokinetic profiles compared to the parent compound.

Controlled oxidation to the sulfoxide can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide in a suitable solvent like acetic acid or acetone. researchgate.net The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone. Other reagents that have been used for the selective oxidation of phenothiazines to their sulfoxides include aqueous nitrous acid and nitric oxide. nih.govrsc.org Electrochemical methods have also been developed for the controlled synthesis of phenothiazine sulfoxides. nih.gov

Further oxidation of the sulfoxide or direct oxidation of the parent phenothiazine under more vigorous conditions yields the corresponding sulfone. This can be achieved by using an excess of the oxidizing agent, such as hydrogen peroxide, or by using a stronger oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

The resulting sulfoxide and sulfone derivatives of Phenothiazine, 10-(2-piperidinoethyl)- would be valuable for structure-activity relationship (SAR) studies and for investigating the metabolic pathways of the parent compound.

Table 3: Reagents for Controlled Oxidation of the Phenothiazine Sulfur Atom

| Desired Product | Oxidizing Agent(s) |

| Sulfoxide | Hydrogen Peroxide (controlled conditions), Aqueous Nitrous Acid, Nitric Oxide, Electrochemical Oxidation |

| Sulfone | Hydrogen Peroxide (excess or stronger conditions), meta-Chloroperoxybenzoic acid (m-CPBA) |

Structural Elucidation and Structure Activity Relationship Sar of Phenothiazine, 10 2 Piperidinoethyl and Its Analogues

Conformational Analysis and Molecular Dynamics

The biological activity of phenothiazine (B1677639) derivatives is intrinsically linked to their three-dimensional shape. Both the core tricyclic structure and the flexible side chain adopt specific spatial arrangements that are critical for molecular recognition and interaction with biological targets.

Spatial Orientation of the Phenothiazine Tricyclic System

The phenothiazine core, consisting of two benzene (B151609) rings fused by a central ring containing sulfur and nitrogen atoms, is not a planar structure. It is characterized by a distinct fold along the sulfur-nitrogen axis. The degree of this fold, defined by the angle between the planes of the two benzene rings, is a key determinant of biological efficacy. nih.gov

Studies comparing the solid-state molecular structures of various phenothiazine derivatives with their potencies in neurotransmitter receptor binding have revealed two primary conformational states. nih.gov The biologically active conformation features a more pronounced fold, with the angle between the aryl ring planes ranging from 134° to 145°. nih.gov Conversely, a less folded conformation, where this angle is between 155° and 160°, is associated with low biological activity. nih.gov This suggests that the specific dihedral angle of the tricyclic system is a critical parameter for optimal interaction with target receptors. Other theoretical investigations have also noted that the angle in a stable phenothiazine molecule is approximately 135°. adatbank.ro

Table 1: Correlation of Phenothiazine Tricyclic System Conformation with Biological Activity

| Conformation State | Dihedral Angle Between Aryl Rings | Associated Biological Activity |

|---|---|---|

| Active | 134° - 145° | High |

Conformational Preferences of the 2-Piperidinoethyl Side Chain

The N-10 side chain of phenothiazine derivatives is not static; its flexibility and preferred orientation relative to the tricyclic system are vital for activity. The conformation is largely described by the torsion angle around the N(10)-C bond of the side chain. nih.gov

In biologically active derivatives, this torsion angle is typically found in the range of 64° to 69° or 129° to 144°. In contrast, inactive conformations exhibit a torsion angle between -80° and -84°. nih.gov This significant difference means that the side chain is positioned on opposite sides of the phenothiazine ring system in the active versus inactive states, highlighting the precise spatial orientation required for receptor engagement. nih.gov

Nuclear Magnetic Resonance (NMR) studies on related promazine (B1679182) derivatives in solution have further elucidated the side chain's conformational behavior. For protonated forms, the preferred conformation involves a gauche orientation for the Cα-Cβ bond and a trans orientation for the Cβ-Cγ bond. rsc.org This indicates that a fully extended, linear side chain is not necessarily the most stable or active form. The phenothiazine tricyclic system itself plays a role in stabilizing this bent (gauche) conformation of the side chain. rsc.org

Critical Structural Features Governing Biological Activity

The structure-activity relationship (SAR) of phenothiazine derivatives reveals that specific molecular components are essential for their biological function. These include the nature of the N-10 side chain, the terminal amino group, and substituents on the phenothiazine ring.

Role of the N-10 Alkyl Side Chain in Receptor Recognition

The side chain at position N-10 is a paramount feature for determining the potency and nature of the biological activity. egpat.com The structure of this chain, including its length and the type of terminal amino group, significantly influences receptor interaction. if-pan.krakow.plnih.gov

Generally, the intensity of neuroleptic action for different side chains follows the order: piperazine (B1678402) > piperidine (B6355638) > aliphatic chain. if-pan.krakow.pl This indicates that cyclic amine structures, such as the piperidine ring in Phenothiazine, 10-(2-piperidinoethyl)-, are often more favorable for activity than simple alkylamine chains. The length of the alkyl linker between the phenothiazine nitrogen and the terminal amine is also crucial. While the subject compound has a two-carbon (ethyl) bridge, studies on other derivatives have shown that modifying the bridge length can modulate activity, with some studies finding a four-carbon bridge to be optimal for certain effects. nih.gov The conformation of this side chain is believed to allow the molecule to mimic the structure of dopamine (B1211576), facilitating its interaction with dopaminergic receptors. nih.govnih.gov

Significance of the Tertiary Amine Functionality

The presence of a tertiary amine, such as the nitrogen within the piperidine ring, is a key feature for many biologically active phenothiazines. This functional group is basic and typically exists in a protonated, positively charged state at physiological pH. if-pan.krakow.pl This positive charge is often critical for forming strong ionic interactions, or salt bridges, with acidic residues like aspartate within the binding pockets of target receptors. nih.gov

Comparative studies have shown that compounds with tertiary amines can be more effective in certain biological activities, such as reversing multidrug resistance, than analogous compounds with secondary or primary amines. nih.govresearchgate.net This underscores the importance of the specific nature of the terminal amine group for potent biological interactions.

Influence of Substituents at Position C-2 of the Phenothiazine Ring

Substitutions on the phenothiazine core, particularly at the C-2 position, have a profound impact on biological activity. For many phenothiazine-based therapeutics, the presence of a small, electron-withdrawing group at this position is considered essential. egpat.com

The most common and effective substituents are chlorine (–Cl) and trifluoromethyl (–CF3). egpat.com The potency of the compound is directly related to the electronegativity of this substituent. if-pan.krakow.pl Consequently, derivatives with a –CF3 group are generally more potent than those with a –Cl group. egpat.comnih.gov The established order of potency conferred by different C-2 substituents is: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl These substituents are thought to enhance activity not only through electronic effects but also by promoting the active conformation of the N-10 side chain via favorable Van der Waals interactions. nih.govnih.gov The specific location at C-2 is crucial for this effect. nih.gov

Table 2: Summary of Structure-Activity Relationships (SAR) for Phenothiazine Analogues

| Structural Feature | Variation | Impact on Biological Activity |

|---|---|---|

| N-10 Side Chain Type | Piperazine > Piperidine > Aliphatic | Potency generally decreases |

| N-10 Side Chain Length | Varies; 2-4 carbons common | Optimal length depends on specific biological target |

| Terminal Amine | Tertiary vs. Secondary/Primary | Tertiary amines often show higher potency |

| C-2 Ring Substituent | Presence of electron-withdrawing group | Essential for high activity |

| C-2 Ring Substituent Identity | -CF3 vs. -Cl | -CF3 generally confers higher potency |

Substituent Effects on the Piperidine Moiety in Analogues

While the substituent at the 2-position of the phenothiazine ring plays a primary role in determining potency, modifications to the N-10 side chain, including the piperidine moiety, also modulate activity. For phenothiazine derivatives, a terminal tertiary amino group is essential for significant neuroleptic activity. pharmacy180.com Compounds with a piperidine or piperazine ring in the side chain are generally more potent than their counterparts with a simple dimethylamino group. pharmacy180.comyoutube.com

Molecular Mimicry and Ligand-Receptor Interactions (e.g., Dopamine Receptor Binding Models)

The prevailing hypothesis for the mechanism of action of phenothiazine antipsychotics, including 10-(2-piperidinoethyl)phenothiazine, is their ability to act as antagonists at dopamine receptors, particularly the D2 subtype. This antagonism is rationalized by the concept of molecular mimicry, where the phenothiazine molecule adopts a conformation that resembles that of dopamine.

X-ray crystallography studies on related phenothiazines, such as chlorpromazine (B137089), have shown that the side chain can fold back towards the phenothiazine nucleus. slideshare.net This conformation allows for the superimposition of the terminal protonated nitrogen of the side chain and the aromatic ring of the phenothiazine onto the corresponding nitrogen and phenyl ring of dopamine. The substituent at the 2-position is believed to stabilize this active conformation through non-covalent interactions with the side chain. slideshare.netslideshare.net This dopamine-like arrangement enables the molecule to bind to the dopamine receptor, blocking the binding of the endogenous ligand and thereby mitigating the effects of excessive dopaminergic neurotransmission.

Amphiphilic Characteristics and Biomembrane Interaction Modalities

Phenothiazine, 10-(2-piperidinoethyl)- possesses distinct amphiphilic properties, characterized by a large, hydrophobic tricyclic phenothiazine ring system and a hydrophilic, protonatable piperidinoethyl side chain. This dual nature is a key determinant of its interaction with biological membranes.

The cationic and amphiphilic character of phenothiazines facilitates their interaction with the lipid bilayers of cell membranes. researchgate.net Studies on other phenothiazine derivatives, such as chlorpromazine, using techniques like differential scanning calorimetry (DSC), have demonstrated that these molecules can partition into the lipid membrane. nih.gov This insertion can alter the physical properties of the membrane, including its fluidity and phase transition behavior. nih.govnih.gov

The interaction is thought to involve the hydrophobic phenothiazine nucleus embedding within the nonpolar acyl chain region of the lipid bilayer, while the charged amino group of the side chain remains anchored at the polar headgroup interface. nih.gov This molecular arrangement can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity in the gel phase and a decrease in the liquid crystalline phase. nih.gov These membrane-perturbing effects can have broad consequences for cellular function, including the modulation of membrane-bound enzymes and ion channels. researchgate.net

Preclinical Pharmacological and Mechanistic Investigations

Neuropharmacological Mechanisms

Thioridazine's neuropharmacological effects are multifaceted, arising from its interactions with a wide range of neurotransmitter receptors and enzymes. These interactions form the basis of its therapeutic applications and provide insight into its complex central nervous system activity.

Thioridazine (B1682328) is a potent antagonist of dopamine (B1211576) receptors, a key mechanism underlying its antipsychotic effects. nih.govdrugbank.commdpi.com It interacts with both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families. drugbank.com Research indicates that thioridazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. drugbank.com

Studies investigating its binding affinity for various dopamine receptor subtypes have revealed a degree of selectivity. One study reported Ki values of 10 nM for D1, 16 nM for D2, 7.8 nM for D3, and 31 nM for D4 receptors. wikipedia.org Another study found high affinity for the cloned rat D4 receptor with a Ki value of less than 20 nM. medchemexpress.com The enantiomers of thioridazine have demonstrated different stereoselectivities, with (+)-thioridazine showing a higher affinity for D2 receptors and (-)-thioridazine having a higher affinity for the D1 receptor. nih.gov

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| D1 | 10 |

| D2 | 16 |

| D3 | 7.8 |

| D4 | <20 - 31 |

Its interaction with muscarinic acetylcholine (B1216132) receptors has been well-documented. One study reported a Ki value of 14 nM for muscarinic receptors in striatal homogenates. nih.govnih.gov Further investigation suggests that thioridazine may be selective for the M1 subtype of muscarinic receptors. nih.govnih.gov This selectivity is inferred from its lack of effect on release-modulating muscarinic receptors, which are predominantly of the M2 subtype. nih.govnih.gov

| Receptor | Binding Affinity (Ki) in nM | Receptor Subtype Selectivity |

|---|---|---|

| Histamine H1 | Data not available | Antagonist |

| Muscarinic (general) | 14 | Selective for M1 subtype |

The interaction of phenothiazines with cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a subject of interest. These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. While the broader class of phenothiazines has been shown to inhibit these enzymes, specific inhibitory concentrations (IC50) for thioridazine against AChE and BChE are not extensively detailed in the reviewed literature. Further research is required to quantify the precise inhibitory potency of thioridazine on these enzymes.

Beyond dopamine, histamine, and acetylcholine systems, thioridazine interacts with other key neurotransmitter systems, notably the serotonergic and adrenergic systems. medchemexpress.com

Thioridazine acts as a serotonergic antagonist, with a known affinity for the 5-HT2A receptor. nih.govdrugbank.com It also functions as an alpha-adrenergic antagonist, demonstrating an interaction with both alpha-1A and alpha-1B adrenergic receptors. drugbank.com This broad receptor-binding profile underscores the complexity of its neuropharmacological actions.

| System | Receptor Subtype | Action | Binding Affinity (Ki) in nM |

|---|---|---|---|

| Serotonergic | 5-HT2A | Antagonist | Data not available |

| Adrenergic | Alpha-1A | Antagonist | Data not available |

| Alpha-1B | Antagonist | Data not available |

Anticancer Mechanisms

In addition to its neuropharmacological activities, preclinical studies have identified potent anticancer properties of thioridazine, stemming from its ability to interfere with fundamental cellular processes in cancer cells.

A significant body of evidence demonstrates that thioridazine inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.govtandfonline.comselleckchem.comnih.gov This disruption of the cell cycle prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby halting their division and growth.

In triple-negative breast cancer (TNBC) cells (4T1 and MDA-MB-231), treatment with thioridazine led to a notable increase in the proportion of cells in the G0/G1 phase. nih.gov For instance, in MDA-MB-231 cells, the percentage of cells in the G0/G1 phase increased from approximately 53% in control cells to about 65% after treatment. nih.gov Similarly, in glioma cell lines (U87MG and GBM8401), thioridazine treatment resulted in an increased number of cells in the G1 phase. tandfonline.com In U87MG cells, the G1 population rose from 49% to 55% following treatment. tandfonline.com Studies on gastric cancer cells (NCI-N87 and AGS) have also shown that thioridazine treatment increases the proportion of cells in the sub-G1 phase, which is indicative of apoptosis. selleckchem.com

| Cancer Cell Line | Treatment Concentration | % of Cells in G0/G1 Phase (Control) | % of Cells in G0/G1 Phase (Treated) |

|---|---|---|---|

| 4T1 (Triple-Negative Breast Cancer) | 15 µM | 38.72% | 46.77% |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 15 µM | 52.95% | 64.98% |

| U87MG (Glioblastoma) | 15 µM | 49% | 55% |

| GBM8401 (Glioblastoma) | 15 µM | 58% | 30% (increase in Sub-G1) |

Apoptosis Induction and Regulation of Programmed Cell Death Pathways

Thioridazine has been shown to suppress cell growth by inducing apoptosis in a variety of cancer cell lines. nih.gov In studies involving cervical and endometrial cancer cells, treatment with Thioridazine led to a significant increase in both early- and late-stage apoptotic fractions. nih.govnih.gov This pro-apoptotic effect is not limited to gynecological cancers; similar activity has been observed in gastric cancer, triple-negative breast cancer, and glioblastoma cells. mdpi.comtandfonline.comspandidos-publications.com

The mechanism underlying this apoptosis induction is multifaceted. In gastric cancer cells, Thioridazine triggers apoptosis through a caspase-dependent pathway, evidenced by the decreased levels of precursor forms of caspase-3, caspase-8, and caspase-9. spandidos-publications.com The process also involves the mitochondrial pathway, a key intrinsic route for programmed cell death. tandfonline.comspandidos-publications.com Furthermore, the induction of apoptosis is closely linked to cell cycle arrest. Investigations have consistently shown that Thioridazine causes cell cycle arrest at the G0/G1 phase. nih.govtandfonline.com This arrest is accompanied by the downregulation of critical cell cycle proteins such as cyclin-dependent kinase 4 (CDK4) and Cyclin D1, and the upregulation of cyclin-dependent kinase inhibitors p21 and p27. nih.govnih.govtandfonline.com

Table 1: Summary of Apoptotic Effects of Thioridazine in Preclinical Studies

| Cell Line Type | Key Findings | Associated Markers | Reference |

|---|---|---|---|

| Cervical & Endometrial Cancer | Significantly increased early and late-stage apoptosis; induced G1 cell cycle arrest. | ↓ Cyclin D1, ↓ Cyclin A, ↓ CDK4; ↑ p21, ↑ p27 | nih.govnih.gov |

| Gastric Cancer (NCI-N87, AGS) | Induced caspase-dependent apoptosis via the mitochondrial pathway. | ↓ Precursors of caspase-3, -8, -9; PARP cleavage | spandidos-publications.com |

| Triple-Negative Breast Cancer (4T1, MDA-MB-231) | Induced mitochondria-related apoptosis and G0/G1 cell cycle arrest. | ↓ CDK4, ↓ Cyclin D1; ↑ Cleaved caspase-3 | tandfonline.com |

| Glioblastoma (GBM) | Enhanced P62-mediated autophagy and apoptosis. | Increased sub-G1 population | mdpi.com |

| Drug-Resistant Cancer (KBV20C) | Largely increased apoptosis specifically in resistant cells. | ↑ Cleaved PARP, ↑ Annexin V staining | nih.gov |

Modulation of Intracellular Signaling Cascades

Thioridazine exerts significant influence over key intracellular signaling cascades that are fundamental to cell survival, proliferation, and growth.

PI3K/Akt/mTOR Pathway: A primary mechanism of action for Thioridazine is the potent inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. nih.govnih.gov In cervical, endometrial, and ovarian cancer models, Thioridazine effectively suppresses tumor growth by targeting this cascade. nih.govnih.gov The compound successfully inhibits the phosphorylation of Akt and key downstream effectors of mTOR, including p70S6K and 4E-BP1. nih.gov This inhibitory action disrupts signals that promote cell growth and survival. nih.gov The effect is also observed in triple-negative breast cancer and glioblastoma, highlighting its relevance across different tumor types. tandfonline.comresearchgate.net

MAPK/ERK Pathway: The effect of Thioridazine on the MAPK/ERK pathway appears to be selective. In a study examining VEGF-stimulated signaling in endothelial cells, Thioridazine did not inhibit the phosphorylation of ERK. nih.gov This suggests that its anti-angiogenic and anti-tumor effects may be mediated independently of the MAPK/ERK pathway in certain contexts, pointing towards a specific profile of kinase inhibition. nih.gov

FOXO Pathway: While other phenothiazine (B1677639) derivatives have been reported to modulate FOXO transcription factors, specific preclinical data detailing the direct effects of Thioridazine on the FOXO signaling pathway were not identified in the reviewed literature.

Table 2: Modulation of Signaling Cascades by Thioridazine

| Pathway | Target | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| PI3K/Akt/mTOR | p-Akt, p-mTOR, p-p70S6K, p-4E-BP1 | Inhibition of phosphorylation | Cervical & Endometrial Cancer Cells | nih.gov |

| VEGFR-2/PI3K/mTOR | Inhibition of pathway | Ovarian Cancer Xenografts | nih.govoncotarget.com | |

| PI3K/Akt | Inhibition of pathway | Triple-Negative Breast Cancer Cells | tandfonline.com | |

| MAPK/ERK | p-ERK | No inhibitory effect on VEGF-stimulated phosphorylation | HUVECs | nih.gov |

| PDK1/Akt | p-PDK1 | Inhibition of phosphorylation | Ovarian Cancer Xenografts, HUVECs | nih.govnih.govoncotarget.com |

Disruption of Microtubule Dynamics and Cellular Cytoskeleton

While some compounds within the broader phenothiazine class have been investigated for their ability to interact with tubulin and disrupt microtubule dynamics, specific preclinical studies demonstrating a direct interaction of Thioridazine with tubulin or its effect on microtubule polymerization were not found in the reviewed scientific literature.

Interference with DNA Repair Mechanisms

Thioridazine has been shown to interfere with cellular DNA repair mechanisms, which can sensitize cancer cells to DNA-damaging agents. nih.govnih.gov In a study using cisplatin-resistant human lung cancer cells, Thioridazine treatment led to decreased levels of key proteins involved in DNA repair pathways. nih.gov Specifically, it downregulated the expression of BRCA2 and RAD51, which are crucial for homologous recombination repair of DNA double-strand breaks (DSBs), and ERCC1, a critical protein in nucleotide excision repair of single-strand breaks (SSBs). nih.gov By diminishing the capacity for DNA repair, Thioridazine exacerbates both SSBs and DSBs induced by chemotherapy, ultimately triggering apoptosis in resistant cells. nih.gov

Anti-Angiogenic Effects through Growth Factor Pathway Inhibition (e.g., VEGF)

Thioridazine demonstrates significant anti-angiogenic properties by directly targeting the vascular endothelial growth factor (VEGF) signaling pathway. nih.govnih.govoncotarget.com In ovarian cancer xenograft models, Thioridazine was found to inhibit tumor growth and decrease tumor vascularity. nih.govoncotarget.com The mechanism involves the inhibition of VEGF receptor 2 (VEGFR-2) phosphorylation. nih.gov This action blocks the downstream activation of the PI3K/mTOR pathway in endothelial cells. nih.govoncotarget.com In vitro studies confirmed that Thioridazine suppresses VEGF-stimulated proliferation, migration, invasion, and the formation of capillary-like structures in human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, it reduces the expression of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor that regulates VEGF expression. nih.gov Immunohistochemical analysis of tumors from treated models showed a marked reduction in microvessel density, confirming its anti-angiogenic effect in vivo. nih.govresearchgate.net

Efflux Pump Modulation and Reversal of Multidrug Resistance (e.g., P-glycoprotein Inhibition)

A significant aspect of Thioridazine's preclinical profile is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govplos.org This effect is primarily mediated through the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, or ABCB1), which functions as a drug efflux pump. nih.goviiarjournals.org In MDR mouse lymphoma cells overexpressing human P-gp, Thioridazine not only induced apoptosis but also inhibited the expression of the transporter itself. iiarjournals.org Studies on drug-resistant KBV20C cancer cells demonstrated that Thioridazine could inhibit P-gp activity, thereby increasing the intracellular accumulation of chemotherapeutic agents. nih.gov This P-gp inhibition, combined with its intrinsic ability to induce apoptosis, allows Thioridazine to specifically sensitize drug-resistant cancer cells to conventional antimitotic drugs. nih.gov

Lysosomal Membrane Permeabilization and Lysosomotropic Effects

Thioridazine is a lysosomotropic agent, meaning it is a weak base that can cross cellular membranes and accumulate within the acidic environment of lysosomes. nih.govnih.gov This accumulation has significant functional consequences. Studies have shown that Thioridazine can alter lysosomal function by inhibiting the activity of certain lysosomal enzymes, such as cathepsin B and acid phosphatase. nih.gov This can delay the intracellular processing and degradation of molecules internalized by the cell. nih.gov In glioblastoma cells, Thioridazine was found to inhibit late-stage autophagy by impairing the fusion of autophagosomes with lysosomes. researchgate.net More recent research in breast cancer cell lines has revealed that Thioridazine induces the accumulation of phospholipids, which in turn triggers a form of programmed cell death known as necroptosis. rsc.org This suggests that disruption of lysosomal and lipid homeostasis is a key mechanism of its cytotoxic action. rsc.org

Inhibition of Farnesyltransferase (FT) Enzyme Activity

Phenothiazine derivatives have been identified as inhibitors of the farnesyltransferase (FT) enzyme. nih.govlookchem.com This enzyme is crucial for the post-translational modification of various cellular proteins, including the Ras protein, which plays a significant role in cell signaling pathways and carcinogenesis. lookchem.com The inhibitory potential of the phenothiazine scaffold was discovered through the biological screening of chemical libraries using automated fluorescence-based FTase assays. nih.govlookchem.com

Research has led to the synthesis of new series of human farnesyltransferase inhibitors based on the phenothiazine structure, demonstrating inhibition potencies in the low micromolar range. nih.govlookchem.com The mechanism of inhibition is thought to involve the binding of the phenothiazine structure's thiol units and the coordination of Zn2+ or Mg2+ ions within the enzyme's active site. mdpi.com The exploration of phenothiazine-cyanochalcone derivatives has also shown them to be effective inhibitors of human FTase. mdpi.com These findings suggest that the phenothiazine nucleus is a promising scaffold for developing new farnesyltransferase inhibitors. nih.govmdpi.com

| Compound Class | Target Enzyme | Inhibition Potency | Key Findings |

| Phenothiazine Derivatives | Human Farnesyltransferase (FTase) | Low micromolar range | Discovered through library screening; new series synthesized. nih.govlookchem.com |

| Phenothiazine-Cyanochalcones | Human Farnesyltransferase (FTase) | Not specified | Demonstrated effective inhibition of the enzyme. mdpi.com |

| TEGylated Phenothiazine Derivatives | Farnesyltransferase (FTase) | Not specified | Ability to bind magnesium ions suggests FTase inhibition capacity. mdpi.com |

Alterations in Cellular Metabolic Pathways

Phenothiazines exert pleiotropic effects on cellular metabolism and physiology. tdl.orgnih.gov At sublethal concentrations, these compounds can significantly reduce cellular metabolic, transcriptional, and translational activities. tdl.orgnih.govnih.gov This broad impact stems from their ability to inhibit a wide range of critical metabolic proteins, particularly those bound to the cell membrane. nih.govnih.gov

One of the key metabolic alterations is the repression of cellular energy metabolism. nih.gov Phenothiazines can decrease cellular ATP levels and redox activities, which in turn may explain the observed reduction in energy-dependent processes like transcription and translation. nih.gov Furthermore, these compounds disrupt the proton motive force (PMF) by dissipating the proton concentration gradient across the cell membrane. tdl.orgnih.gov This disruption of the PMF is a critical aspect of their effect on cellular energetics. tdl.org In the context of mycobacteria, phenothiazines are predicted to target the respiratory chain component type II NADH:quinone oxidoreductase (Ndh), further highlighting their impact on cellular respiration and energy production. nih.gov

| Metabolic Pathway/Process | Effect of Phenothiazines | Mechanism |

| Overall Cellular Metabolism | Reduction in metabolic, transcriptional, and translational activities. tdl.orgnih.gov | Inhibition of a wide range of critical metabolic proteins. nih.govnih.gov |

| Energy Metabolism | Repression of energy metabolism; decreased ATP levels. nih.gov | Disruption of processes essential for energy production. |

| Proton Motive Force (PMF) | Disruption by dissipating the proton gradient across the membrane. tdl.orgnih.gov | Direct effect on the cell membrane's electrochemical potential. |

| Mycobacterial Respiration | Inhibition of type II NADH:quinone oxidoreductase (Ndh). nih.gov | Targeting a key component of the respiratory chain. |

Antimicrobial Mechanisms

Antibacterial Spectrum and Efficacy (e.g., Gram-Positive, Gram-Negative Bacteria, Mycobacteria)

Phenothiazine derivatives exhibit a broad spectrum of antibacterial activity, demonstrating efficacy against Gram-positive, Gram-negative, and mycobacterial species. nih.gov Their effectiveness has been noted against clinically significant drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections. nih.gov

Gram-Positive Bacteria: The activity against MRSA is a key finding, suggesting a potential role in managing difficult-to-treat infections. nih.gov Studies have also shown efficacy against other Gram-positive bacteria like Streptococcus pyogenes. researchgate.net

Gram-Negative Bacteria: Phenothiazines have been shown to reduce growth and metabolism in a range of Gram-negative bacterial pathogens. nih.gov Specific organisms inhibited by various phenothiazine derivatives include Vibrio cholerae, Shigella spp., and to a moderate extent, Escherichia coli. researchgate.net However, some species like Klebsiella spp. and Salmonella spp. have shown resistance. researchgate.net

Mycobacteria: A significant area of research has been the activity of phenothiazines against Mycobacterium tuberculosis, including multidrug-resistant strains (MDR-TB). nih.govnih.gov They have demonstrated the ability to kill intracellular MDR-TB. nih.gov The antibacterial effect extends to other slow-growing mycobacteria, such as the more resistant M. avium and M. intracellulare, which are sensitive to phenothiazines in the concentration range investigated. nih.gov

| Bacterial Type | Species Example(s) | Observed Efficacy |

| Gram-Positive | Methicillin-resistant Staphylococcus aureus (MRSA) | Kills intracellular MRSA. nih.gov |

| Gram-Positive | Streptococcus pyogenes | Shows inhibitory activity. researchgate.net |

| Gram-Negative | Vibrio cholerae, Shigella spp. | High activity demonstrated. researchgate.net |

| Gram-Negative | Escherichia coli | Moderately active. researchgate.net |

| Mycobacteria | Multidrug-resistant Mycobacterium tuberculosis (MDR-TB) | Exhibits in vitro and in vivo activity; kills intracellular MDR-TB. nih.govnih.gov |

| Mycobacteria | M. avium, M. intracellulare | Sensitive to phenothiazine derivatives. nih.gov |

Antifungal Efficacy (e.g., Candida albicans)

Phenothiazines possess notable antifungal properties, particularly against the opportunistic yeast pathogen Candida albicans. nih.gov This species is a common cause of fungal infections in humans, especially in immunocompromised individuals, and is capable of forming drug-resistant biofilms. nih.govnih.gov

Bacterial Efflux Pump Inhibition and Antibiotic Sensitization

A key antimicrobial mechanism of phenothiazines is their ability to inhibit bacterial multidrug efflux pumps. nih.gov These pumps are a primary cause of multidrug resistance in bacteria, as they actively extrude antibiotics from the cell before they can reach their target. nih.govmdpi.com By inhibiting these pumps, phenothiazines can restore the activity of antibiotics to which a bacterium was previously resistant, a phenomenon known as antibiotic sensitization. nih.govnih.gov

This inhibitory action has been demonstrated in Gram-positive bacteria like Staphylococcus aureus, which possesses numerous chromosomally encoded efflux pumps such as NorA. nih.govnih.govresearchgate.net Phenothiazines inhibit these proton motive force (PMF)-dependent pumps, leading to a synergistic or additive effect when combined with common antibiotics that are substrates for these pumps. nih.govnih.gov The mechanism is considered multifactorial, involving a potential direct interaction with the pump protein and, to a lesser degree, a reduction in the transmembrane potential. nih.govnih.govresearchgate.net This activity makes phenothiazines potential antibiotic adjuvants, capable of combating drug resistance. nih.gov

Disruption of Microbial Cell Membrane Integrity

Phenothiazines have a direct impact on the physical integrity and function of microbial cell membranes. tdl.orgnih.gov Studies on both Gram-positive and Gram-negative bacteria show that these compounds can transiently perturb and permeabilize the cell membrane. tdl.orgnih.gov This effect is part of the highly pleiotropic nature of their interaction with bacterial cells. tdl.orgnih.gov

The disruption is linked to their ability to inhibit a wide array of membrane-bound metabolic proteins. nih.gov Furthermore, phenothiazines disrupt the proton motive force by dissipating the proton gradient across the cell membrane, which is fundamental to membrane function and cellular energy. tdl.orgnih.gov Electron and fluorescence microscopy have visually confirmed changes in cellular structure and membrane integrity following treatment with related compounds. researchgate.net This disruption of the membrane's structure and barrier function is a significant factor contributing to the antimicrobial activity of this class of compounds. researchgate.net

Interaction with Microbial Nucleic Acids

Current preclinical research available in the public domain does not offer specific evidence detailing the direct interaction of Phenothiazine, 10-(2-piperidinoethyl)- with microbial nucleic acids. While the broader class of phenothiazine compounds has been investigated for antimicrobial properties, the precise mechanisms for this specific derivative, particularly concerning DNA or RNA binding and disruption, have not been elucidated in the reviewed literature. General studies on phenothiazines suggest various antimicrobial mechanisms, but direct evidence for nucleic acid interaction by Phenothiazine, 10-(2-piperidinoethyl)- remains an area for future investigation.

Interference with Microbial Energy Metabolism

Similarly, detailed preclinical studies focusing on the interference of Phenothiazine, 10-(2-piperidinoethyl)- with microbial energy metabolism are not extensively available. The specific effects of this compound on key metabolic pathways, such as the electron transport chain or ATP synthesis in microorganisms, have not been a primary focus of the accessible research. While some phenothiazine derivatives are known to disrupt cell membrane functions, which can indirectly affect energy metabolism, the direct inhibitory action of Phenothiazine, 10-(2-piperidinoethyl)- on specific metabolic enzymes or processes has not been definitively established.

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

Phenothiazine, 10-(2-piperidinoethyl)-, also referred to as P2 in some studies, has been a subject of investigation for its antioxidant capabilities. The core structure of phenothiazine is recognized for its electron-donating nature, which underpins its capacity to neutralize reactive oxygen species.

Mechanisms of Radical Scavenging (e.g., Nitric Oxide, Hydrogen Peroxide, DPPH)

Studies have demonstrated that Phenothiazine, 10-(2-piperidinoethyl)- exhibits significant radical scavenging activity against various reactive species. Its efficacy has been particularly noted in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radicals. The mechanism of this scavenging activity is believed to involve the donation of an electron or a hydrogen atom from the phenothiazine nucleus to the radical, thereby neutralizing it. Research indicates a dose-dependent increase in scavenging activity.

| Radical Species | Scavenging Activity of Phenothiazine, 10-(2-piperidinoethyl)- |

| DPPH | Dose-dependent scavenging observed. |

| Nitric Oxide (NO) | Effective scavenging demonstrated in preclinical models. |

| Hydrogen Peroxide | Data not specifically available for this compound. |

Role as a Chain-Breaking Antioxidant via Hydrogen Atom Transfer

The antioxidant action of Phenothiazine, 10-(2-piperidinoethyl)- is consistent with that of a chain-breaking antioxidant. This mechanism involves the donation of a hydrogen atom from the nitrogen atom of the phenothiazine ring to a lipid peroxyl radical. This action interrupts the propagation phase of lipid peroxidation, a key process in cellular damage. The resulting phenothiazinyl radical is relatively stable, which prevents it from initiating new oxidation chains.

Formation and Stability of Phenothiazinyl Radicals

The antioxidant activity of phenothiazines, including Phenothiazine, 10-(2-piperidinoethyl)-, is intrinsically linked to the formation of a stabilized radical cation. Upon donating an electron to a reactive oxygen species, the phenothiazine molecule is converted into a radical cation. The stability of this radical is attributed to the delocalization of the unpaired electron over the entire tricyclic and electron-rich aromatic system. This inherent stability is a crucial factor in the potent antioxidant and chain-breaking capabilities of this class of compounds.

Inhibition of Lipid Peroxidation Processes

While direct and extensive studies on the inhibition of lipid peroxidation by Phenothiazine, 10-(2-piperidinoethyl)- are limited, the broader class of phenothiazine derivatives has been shown to be effective in this regard. The proposed mechanism involves the interception of lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This protective effect is a direct consequence of the radical scavenging and hydrogen atom donating properties of the phenothiazine nucleus.

Immunomodulatory Properties (e.g., Immunosuppressant Activities)

The immunomodulatory potential of phenothiazine derivatives has been an area of scientific inquiry, with studies suggesting that modifications to the core structure can lead to a range of effects on the immune system. While specific data on the immunosuppressant activities of Phenothiazine, 10-(2-piperidinoethyl)- are not extensively documented in publicly available research, studies on related compounds, particularly those with nitrogen-containing heterocyclic side chains, offer valuable insights.

Research into novel azaphenothiazines, which incorporate a pyridine (B92270) ring into the tricyclic structure, has demonstrated significant immunosuppressive effects. For instance, certain azaphenothiazine compounds have been shown to inhibit the proliferative response of human peripheral blood mononuclear cells (PBMCs) induced by mitogens. One particular compound, 10H-2,7-diazaphenothiazine, was found to be a potent suppressor of the humoral immune response, even at low concentrations, and also inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) in human blood cell cultures.

Furthermore, some phenothiazines have been shown to induce apoptosis (programmed cell death) in specific immune cell populations. Studies have demonstrated that certain phenothiazine derivatives can trigger PP2A-mediated apoptosis in T-cell acute lymphoblastic leukemia (T-ALL), suggesting a potential for targeted immunomodulatory effects. These findings highlight the capacity of the phenothiazine scaffold to interact with key signaling pathways within immune cells, leading to a modulation of their function and viability. The specific nature and potency of these effects are highly dependent on the structural features of the individual derivative, including the nature of the substituent at position 10 of the phenothiazine ring. The 10-(2-piperidinoethyl)- side chain of the subject compound introduces a tertiary amine within a piperidine (B6355638) ring, a structural feature that is known to influence the pharmacological activity of phenothiazines. Further investigation is required to determine the precise impact of this side chain on various immune cell functions, including T-cell and B-cell activity, and cytokine production.

Photosensitization Mechanisms and Photoreactivity

Phenothiazine and its derivatives are well-known for their photosensitizing properties, which can lead to phototoxic reactions upon exposure to light. This photoreactivity is a key consideration in the preclinical evaluation of any new phenothiazine compound. The mechanisms underlying this photosensitization are generally categorized as Type I and Type II reactions.

Type I Photosensitization: Direct Radical-Mediated Reactions

The Type I mechanism involves the interaction of the excited triplet state of the phenothiazine molecule with a substrate, leading to electron or hydrogen transfer and the formation of free radicals. For many phenothiazine derivatives, photoexcitation leads to the formation of a transient but highly reactive cation radical. This radical species can then interact with molecular oxygen to produce reactive oxygen species (ROS), such as the superoxide (B77818) anion, or directly react with biological molecules, leading to cellular damage.

The structure of the side chain at the 10-position of the phenothiazine ring has been shown to significantly influence the reaction pathways of the cation radical. For instance, the length and composition of the alkylamino side chain can determine whether the primary reaction is sulfoxidation or hydroxylation. Phenothiazines with a piperazine (B1678402) side chain, which shares some structural similarities with the piperidinoethyl side chain of the subject compound, have been observed to promote hydroxylation. The formation of these radical intermediates is a critical step in the initiation of the cellular damage associated with Type I phototoxicity.

Type II Photosensitization: Singlet Oxygen-Mediated Reactions

The Type II photosensitization mechanism involves the transfer of energy from the excited triplet state of the phenothiazine derivative to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily damage cellular components such as lipids, proteins, and nucleic acids.

Many phenothiazine derivatives have been shown to be efficient producers of singlet oxygen, with high quantum yields reported for several compounds. The efficiency of singlet oxygen generation is a key determinant of the phototoxic potential of a given phenothiazine derivative.

| Phenothiazine Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| o-PTZ | Toluene | ~0.40 |

| m-PTZ | Toluene | ~0.40 |

| p-PTZ | Toluene | ~0.10 |

| New Methylene (B1212753) Blue | Acetonitrile (B52724) | 0.66 ± 0.04 |

Structure-Phototoxicity Relationships in Phenothiazine Derivatives

The phototoxic potential of phenothiazine derivatives is intricately linked to their chemical structure. Key structural features that influence photoreactivity include the nature of the substituent at the 2-position of the phenothiazine ring and the composition of the side chain at the 10-position.

Substituents on the phenothiazine ring, such as chlorine or a trifluoromethyl group, are known to modulate the phototoxic activity. For example, the presence of a trifluoromethyl group often leads to greater potency in terms of biological activity, which can also correlate with its phototoxic potential.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for separating "Phenothiazine, 10-(2-piperidinoethyl)-" from impurities, related substances, or matrix components, enabling its precise quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like "Phenothiazine, 10-(2-piperidinoethyl)-". The use of selective detectors significantly enhances the sensitivity and specificity of the analysis.

Nitrogen-Phosphorous Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.com Its design is similar to a Flame Ionization Detector (FID) but incorporates an electrically heated thermionic bead (often coated with a rubidium or cesium salt) positioned above the jet orifice. srigc.comwikipedia.org When a nitrogen-containing compound such as "Phenothiazine, 10-(2-piperidinoethyl)-" elutes from the column and enters the hydrogen plasma surrounding the hot bead, a catalytic reaction occurs, producing ions that are measured as an electrical current. bucksci.com This detector is approximately 100,000 times more sensitive to nitrogen compounds than to hydrocarbons, making it ideal for trace analysis in complex matrices. srigc.com A gas-liquid chromatography (GLC) method using an NPD has been successfully developed for the quantitative determination of other phenothiazines, like trifluoperazine, in plasma, demonstrating the detector's suitability for this class of compounds. nih.gov

Flame Photometric Detector (FPD): The FPD is specifically designed for the sensitive detection of sulfur- or phosphorus-containing compounds. scioninstruments.comsri-instruments-europe.com As the analyte combusts in a hydrogen-rich flame, sulfur atoms are excited and emit light at a characteristic wavelength (typically around 394 nm). sri-instruments-europe.com A bandpass filter isolates this specific wavelength, and a photomultiplier tube (PMT) converts the emitted photons into an electrical signal. srigc.com The FPD is exceptionally sensitive, capable of detecting sulfur compounds down to the picogram level or parts-per-billion (ppb) range. sri-instruments-europe.com Given the presence of a sulfur atom within the phenothiazine (B1677639) core of "Phenothiazine, 10-(2-piperidinoethyl)-", the FPD provides excellent selectivity and sensitivity for its detection.

Table 1: Typical Gas Chromatography (GC) Parameters for Phenothiazine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature around 150-180 °C, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 280-300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Nitrogen-Phosphorous Detector (NPD) or Flame Photometric Detector (FPD) |

| Detector Temperature | 280 - 320 °C |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenothiazines, which often have limited volatility or thermal stability. It is widely used for purity assessment and quantitative measurements in pharmaceutical formulations and biological fluids. Methods developed for the closely related compound thioridazine (B1682328) are directly applicable to "Phenothiazine, 10-(2-piperidinoethyl)-".

Reverse-phase HPLC is the most common mode of separation. In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. oup.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenothiazine ring system possesses strong chromophores. oup.com Fluorometric detection can also be employed for enhanced sensitivity and selectivity. oup.com The method allows for the separation of the parent compound from its metabolites and degradation products. nih.gov

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition A (Adapted from oup.com) | Condition B (Adapted from nih.gov) |

|---|---|---|

| Column | μBondapak C18 (10 μm), 30 cm x 3.9 mm | β-cyclodextrin bonded stationary phase |

| Mobile Phase | Acetonitrile and 0.01M potassium phosphate (B84403) monobasic (pH 5.5) | 0.05 M phosphate buffer (pH 6.5) : Acetonitrile (50:50, v/v) |

| Flow Rate | 2.0 mL/min | 1.0 mL/min (typical) |

| Detection | UV at 254 nm | UV at 264 nm |

| Application | Quantitative analysis in blood | Purity and enantiomeric separation |

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of GC with the definitive identification capabilities of MS. GC-MS is a primary tool for the unequivocal identification of "Phenothiazine, 10-(2-piperidinoethyl)-" and its metabolites. Following separation on the GC column, the eluting compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly confident structural confirmation and identification. This technique is invaluable in forensic toxicology and metabolism studies for phenothiazine derivatives.

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopic methods probe the molecular structure of "Phenothiazine, 10-(2-piperidinoethyl)-" by examining the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic connectivity and functional groups.

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR: A ¹H (proton) NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "Phenothiazine, 10-(2-piperidinoethyl)-", distinct signals are expected for the aromatic protons of the phenothiazine core, the two methylene (B1212753) groups of the ethyl linker, and the protons of the piperidine (B6355638) ring. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: A ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The spectrum would display distinct resonances for the aromatic carbons of the phenothiazine system, the aliphatic carbons of the ethyl chain, and the carbons of the piperidine ring.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other within a spin system (e.g., within the ethyl chain or the piperidine ring).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule, for example, linking the ethyl chain to the nitrogen of the phenothiazine ring and to the piperidine ring. The use of COSY, HSQC, and HMBC is essential for the complete structural determination of novel phenothiazine derivatives. sri-instruments-europe.com

Table 3: Predicted ¹H NMR Chemical Shifts for Phenothiazine, 10-(2-piperidinoethyl)-

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenothiazine Aromatic (8H) | 6.8 - 7.5 | Multiplet (m) |

| N-CH₂ -CH₂- (2H) | ~ 4.0 - 4.2 | Triplet (t) |

| N-CH₂-CH₂ - (2H) | ~ 2.7 - 2.9 | Triplet (t) |

| Piperidine (axial, equatorial C2, C6) (4H) | ~ 2.5 - 2.8 | Multiplet (m) |

| Piperidine (C3, C4, C5) (6H) | ~ 1.4 - 1.7 | Multiplet (m) |

Table 4: Predicted ¹³C NMR Chemical Shifts for Phenothiazine, 10-(2-piperidinoethyl)-

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Phenothiazine Aromatic (C-S, C-N) | 140 - 145 |

| Phenothiazine Aromatic (CH) | 115 - 130 |

| N-CH₂-C H₂- | ~ 58 |

| Piperidine (C2, C6) | ~ 55 |

| N-C H₂-CH₂- | ~ 45 |

| Piperidine (C4) | ~ 26 |

| Piperidine (C3, C5) | ~ 24 |